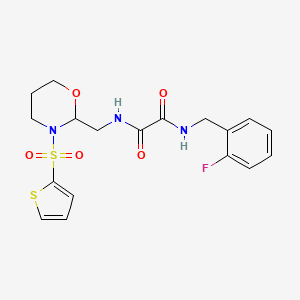

N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorobenzyl group at the N1 position and a sulfonated 1,3-oxazinan-thiophene moiety at the N2 position. This compound belongs to a broader class of oxalamides known for diverse pharmacological activities, including flavor modulation (e.g., umami agonists) and antiviral targeting (e.g., HIV entry inhibitors) .

Properties

IUPAC Name |

N'-[(2-fluorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5S2/c19-14-6-2-1-5-13(14)11-20-17(23)18(24)21-12-15-22(8-4-9-27-15)29(25,26)16-7-3-10-28-16/h1-3,5-7,10,15H,4,8-9,11-12H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEMEYOLYQPNRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Metabolic Differences

Umami Agonists (S336 and S5456)

- Activity : S336 and S5456 are potent umami flavor enhancers, with S336 commercialized as Savorymyx® UM33 .

- CYP Inhibition : S5456 showed 51% CYP3A4 inhibition in preliminary assays but <50% in definitive testing, suggesting assay-dependent variability . The target compound’s fluorine and sulfonate groups may reduce CYP interactions compared to methoxybenzyl analogs.

- Metabolism: S336 undergoes rapid hepatic metabolism without amide bond cleavage, likely due to steric protection from the pyridyl group .

Antiviral Oxalamides (BNM-III-170 and Compounds)

- Mechanism : BNM-III-170 targets the CD4-binding site of HIV, while compounds in (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)methyl)oxalamide) inhibit viral entry via thiazole-mediated interactions .

- Structural Drivers : The target compound lacks the thiazole or indenyl motifs critical for antiviral activity, suggesting divergent applications.

Enzyme Inhibitors ( Compounds)

- Adamantyl-substituted oxalamides (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) inhibit soluble epoxide hydrolase via hydrophobic interactions . The target compound’s sulfonated oxazinan-thiophene group may favor different enzymatic targets, such as kinases or proteases.

Q & A

Q. What are the recommended synthetic routes for N1-(2-fluorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of intermediates : Start with 2-fluorobenzylamine and thiophene-2-sulfonyl chloride to generate the sulfonamide-oxazinan precursor.

Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the oxalamide bond under anhydrous conditions (e.g., DMF, 0–5°C) .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Optimization Factors :

- Temperature control : Minimize side reactions (e.g., sulfonamide hydrolysis) by maintaining low temperatures during coupling.

- Catalyst selection : Use DMAP to accelerate amide bond formation .

- Solvent polarity : Higher polarity solvents improve solubility of intermediates .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer: Use orthogonal analytical techniques:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm; thiophene protons at δ 7.5–7.8 ppm) .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between oxazinan and oxalamide moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₃FN₄O₅S₂: 542.11) .

- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (expected >150°C for oxalamides) .

- Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis spectroscopy for absorbance shifts (>1 month stability in dark) .

- Hydrolytic stability : Incubate in buffered solutions (pH 2–9) and analyze degradation products via LC-MS. Sulfonamide and oxalamide bonds are prone to hydrolysis at extremes of pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-fluorobenzyl and thiophen-2-ylsulfonyl groups in biological activity?

Methodological Answer:

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Orthogonal assay validation : Confirm enzyme inhibition using both fluorescence-based and LC-MS-based activity assays .

- Buffer condition standardization : Control pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

Q. How can the compound’s pharmacokinetic (PK) properties be evaluated in preclinical models?

Methodological Answer:

- In vivo PK studies : Administer intravenously/orally to rodents; collect plasma samples at timed intervals.

- LC-MS/MS quantification : Measure Cₘₐₓ, t₁/₂, and bioavailability .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

- BBB permeability : Perform in situ perfusion assays in mice to assess CNS penetration .

Q. What computational methods predict the compound’s interaction with off-target proteins?

Methodological Answer:

- Phylogenetic analysis : Use SwissTargetPrediction to identify homologous targets (e.g., kinases, GPCRs) .

- Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., cytochrome P450 isoforms) over 100 ns trajectories .

- Proteome-wide docking : Employ AlphaFold-Multimer for large-scale virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.